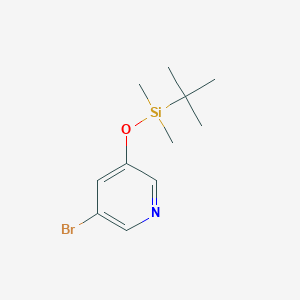

3-Bromo-5-(tert-butyldimethylsilyloxy)pyridine

Description

3-Bromo-5-(tert-butyldimethylsilyloxy)pyridine is a pyridine derivative featuring a bromine atom at the 3-position and a tert-butyldimethylsilyloxy (TBS-O) group at the 5-position. The TBS group is a widely used protecting moiety for hydroxyl groups in organic synthesis due to its stability under acidic, basic, and nucleophilic conditions, while remaining cleavable via fluoride ions (e.g., TBAF) . This compound serves as a versatile intermediate in cross-coupling reactions (e.g., Suzuki, Sonogashira) and pharmaceutical syntheses, where selective functionalization at the bromine site is required without disturbing the protected hydroxyl group.

Properties

Molecular Formula |

C11H18BrNOSi |

|---|---|

Molecular Weight |

288.26 g/mol |

IUPAC Name |

(5-bromopyridin-3-yl)oxy-tert-butyl-dimethylsilane |

InChI |

InChI=1S/C11H18BrNOSi/c1-11(2,3)15(4,5)14-10-6-9(12)7-13-8-10/h6-8H,1-5H3 |

InChI Key |

AYNYMQBKBDZENZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC(=CN=C1)Br |

Origin of Product |

United States |

Preparation Methods

Silylation of Hydroxy Pyridine Derivatives

One common approach to prepare 3-bromo-5-(tert-butyldimethylsilyloxy)pyridine involves the silylation of the hydroxy group on a pyridine ring already bearing a bromine substituent. This method uses tert-butyldimethylsilyl chloride (TBSCl) as the silylating agent in the presence of a base such as triethylamine.

Procedure example :

N-Boc hydroxylamine is reacted with TBSCl in dichloromethane at 0 °C, followed by stirring at room temperature for 12 hours. The reaction mixture is then washed, dried, and purified by silica gel chromatography to afford the TBS-protected compound in high yield (95%).-

- The reaction is typically performed under anhydrous conditions to prevent hydrolysis of the silyl chloride.

- Triethylamine acts as both a base and a scavenger for the generated HCl.

- Purification by chromatography ensures removal of unreacted starting materials and by-products.

Bromination of Silylated Pyridine Precursors

Bromination can be introduced either before or after silylation depending on the substrate stability and desired regiochemistry.

Lithiation followed by electrophilic bromination :

For example, 3-bromo-5-(tert-butyl-dimethyl-silanyloxymethyl)-pyridine can be lithiated at low temperature (-75 °C) using n-butyl lithium in ether, followed by reaction with an electrophile such as 4-fluoro-N-methoxy-N-methyl-benzamide to install further functionality. Although this example is for a related compound, the lithiation-bromination strategy is applicable to pyridine derivatives.Direct bromination :

Selective bromination at the 3-position of pyridine rings can be achieved using brominating agents under controlled conditions to avoid polybromination. The presence of the TBS-protected hydroxy group helps direct the bromination regioselectively.

Lewis Acid Mediated Inverse Electron Demand Diels-Alder (iEDDA) Reaction

A more advanced synthetic route involves the Lewis acid mediated iEDDA reaction between 3-bromotetrazine and silyl-enol ethers bearing the TBS group, which can lead to 3-bromo-substituted pyridazines and related heterocycles.

-

- Lewis acid: Boron trifluoride etherate (BF3·OEt2)

- Solvent: Dichloromethane (CH2Cl2)

- Temperature: 0 to 25 °C

- Reaction time: Short, minutes to hours depending on substrate

-

- Mild reaction conditions

- High regioselectivity for 3-bromo substitution

- Amenable to scale-up (up to gram scale with improved yields)

- Allows downstream functionalization via cross-coupling reactions at the bromine site

Summary Table of Preparation Methods

Analysis of Preparation Methods

- Regioselectivity : The presence of the TBS group influences the regioselectivity of bromination and cycloaddition reactions, favoring substitution at the 3-position of the pyridine ring.

- Reaction Conditions : Low temperatures and anhydrous conditions are critical for lithiation and silylation steps to prevent side reactions and decomposition.

- Yield Optimization : The Lewis acid mediated iEDDA reaction benefits from optimization of equivalents of silyl-enol ether and Lewis acid, as well as temperature control, to maximize yields.

- Scalability : The iEDDA method has been demonstrated on a 500 mg scale with improved yields, indicating potential for larger-scale synthesis.

- Functional Group Tolerance : The methods tolerate various substituents including electron-rich and electron-poor aromatics, alkenes, alkynes, nitriles, and TBS-protected hydroxy groups, expanding the utility of the compound as a synthetic intermediate.

Chemical Reactions Analysis

3-Bromo-5-(tert-butyldimethylsilyloxy)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and lithium diisopropylamide (LDA).

Oxidation Reactions: The silyloxy group can be oxidized to a hydroxyl group using reagents such as tetrabutylammonium fluoride (TBAF) or hydrogen peroxide (H2O2).

Reduction Reactions: The pyridine ring can be reduced to a piperidine ring using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2).

Scientific Research Applications

Scientific Research Applications of 3-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)pyridine

3-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)pyridine is an organosilicon compound featuring a pyridine ring substituted with a bromine atom and a tert-butyldimethylsilyl-protected hydroxymethyl group. This compound is utilized across various scientific disciplines due to its unique structural features, which provide a balance of reactivity and stability.

Organic Synthesis

- As an Intermediate: 3-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)pyridine serves as a crucial intermediate in synthesizing complex organic molecules, particularly in developing pharmaceuticals and agrochemicals.

- Selective Functionalization: Its structure allows for the selective introduction of functional groups, making it valuable in creating diverse chemical compounds.

Medicinal Chemistry

- Drug Design: This compound is employed in the design and synthesis of potential drug candidates. Its ability to introduce propanol functionality to many pharmaceuticals is a key feature in medicinal chemistry applications.

Material Science

- Functionalized Materials: 3-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)pyridine is utilized in preparing functionalized materials and polymers with specific properties.

Biological Studies

- Probes and Ligands: It acts as a probe or ligand in biochemical assays to study enzyme activities and protein interactions. As an alkylating agent, it likely contributes to the formation of various compounds, indicating its involvement in multiple biochemical pathways.

Chemical Reactions

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

- Deprotection: The tert-butyldimethylsilyl group can be removed using fluoride sources like tetra-n-butylammonium fluoride (TBAF) to regenerate the free hydroxyl group.

Similar Compounds and Uniqueness

- Comparison with Related Compounds:

- 3-Bromo-5-hydroxymethylpyridine: This compound lacks the tert-butyldimethylsilyl protection, making it more reactive but less stable.

- 3-Chloro-5-(((tert-butyldimethylsilyl)oxy)methyl)pyridine: This compound has a similar structure but with a chlorine atom instead of bromine, leading to different reactivity and selectivity.

- 3-Bromo-5-(((trimethylsilyl)oxy)methyl)pyridine: This compound uses a trimethylsilyl group for protection, which is less bulky and offers different steric effects.

- Unique Properties: The combination of the bromine atom and the tert-butyldimethylsilyl-protected hydroxymethyl group provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and various research applications.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(tert-butyldimethylsilyloxy)pyridine depends on its specific application. In organic synthesis, it acts as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. In biological studies, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Substituent Effects on Reactivity and Stability

3-Bromo-5-[(tert-butyldimethylsilyloxy)methyl]pyridine (CAS 152351-91-2)

- Structure : Contains a TBS-O-methyl group at position 4.

- Key Differences : The additional methylene spacer (-CH2-) between the TBS-O and pyridine ring reduces steric hindrance compared to direct TBS-O substitution. This spacer may enhance solubility in polar solvents while retaining protection .

- Applications : Suitable for sequential functionalization where the methylene group can act as a linker in drug conjugates.

3-Bromo-5-(trimethylsilylethynyl)pyridine (CAS 639011-64-6)

- Structure : Features a trimethylsilyl (TMS)-protected ethynyl group at position 5.

- Key Differences: The ethynyl group enables Sonogashira coupling for carbon-carbon bond formation, contrasting with the TBS-O group’s role in hydroxyl protection. The TMS group is less bulky than TBS, allowing faster deprotection under milder conditions .

- Applications : Used in synthesizing conjugated polymers or fluorescent tags.

3-Bromo-5-(4-fluorophenoxy)pyridine (CAS 374935-03-2)

- Structure: Substituted with a 4-fluorophenoxy group at position 5.

- Key Differences: The electron-withdrawing fluorine atom enhances electrophilicity at the bromine site, accelerating cross-coupling reactions. However, the unprotected phenoxy group limits stability under strong bases or acids .

- Applications : Intermediate in agrochemicals or materials requiring aryl ether linkages.

3-Bromo-5-ethoxypyridine (CAS 17117-17-8)

- Structure : Contains a simple ethoxy group at position 5.

- Key Differences : The ethoxy group lacks the protective utility of TBS-O, making it prone to cleavage under acidic conditions (e.g., HBr in acetic acid). This limits its use in multi-step syntheses but simplifies deprotection steps .

- Applications : Common in small-molecule drug intermediates where protection is unnecessary.

Solubility and Lipophilicity

Biological Activity

3-Bromo-5-(tert-butyldimethylsilyloxy)pyridine is a pyridine derivative notable for its potential biological activities. This compound's unique structure, featuring a bromine atom and a tert-butyldimethylsilyloxy group, positions it as a candidate for various pharmacological applications. This article reviews the biological activity of this compound based on diverse scientific literature.

The molecular formula of 3-Bromo-5-(tert-butyldimethylsilyloxy)pyridine is with a molecular weight of approximately 303.24 g/mol. The presence of the bromine atom and the silyl ether group enhances its lipophilicity and stability, which are critical for biological interactions.

The biological activity of 3-Bromo-5-(tert-butyldimethylsilyloxy)pyridine is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in signal transduction pathways. The silyl ether group may facilitate interactions with lipid membranes or influence the compound's pharmacokinetics.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 3-Bromo-5-(tert-butyldimethylsilyloxy)pyridine exhibit significant antimicrobial properties. For instance, derivatives with similar structural features have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

Research has demonstrated that certain pyridine derivatives can modulate inflammatory pathways. In vitro studies have reported that these compounds inhibit the release of pro-inflammatory cytokines, providing a basis for their use in inflammatory conditions.

Anticancer Properties

The potential anticancer activity of 3-Bromo-5-(tert-butyldimethylsilyloxy)pyridine has been explored through various assays. Preliminary findings suggest that it may induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways.

Case Studies

Pharmacokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 3-Bromo-5-(tert-butyldimethylsilyloxy)pyridine is crucial for its therapeutic application. Preliminary pharmacokinetic studies suggest favorable properties such as good oral bioavailability and metabolic stability, which enhance its potential as a drug candidate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.